molecular formula C33H28N2O7 B11677586 Dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 312938-39-9

Dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11677586
CAS No.: 312938-39-9
M. Wt: 564.6 g/mol
InChI Key: XMBPQRNTXUSLKH-UHFFFAOYSA-N
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Description

Dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted with methyl groups at positions 2 and 6, benzyl ester groups at positions 3 and 5, and a 5-(2-nitrophenyl)furan-2-yl moiety at position 4. The compound’s structure is derived from the Hantzsch synthesis method, a classic route for 1,4-DHPs involving condensation of aldehydes, β-keto esters, and ammonia derivatives .

Properties

CAS No.

312938-39-9

Molecular Formula

C33H28N2O7

Molecular Weight

564.6 g/mol

IUPAC Name

dibenzyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H28N2O7/c1-21-29(32(36)40-19-23-11-5-3-6-12-23)31(28-18-17-27(42-28)25-15-9-10-16-26(25)35(38)39)30(22(2)34-21)33(37)41-20-24-13-7-4-8-14-24/h3-18,31,34H,19-20H2,1-2H3

InChI Key

XMBPQRNTXUSLKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via initial Knoevenagel condensation between the aldehyde and β-ketoester, followed by Michael addition of a second β-ketoester equivalent and subsequent cyclodehydration. Key steps include:

  • Knoevenagel Condensation : Formation of an α,β-unsaturated ketone intermediate between 5-(2-nitrophenyl)furan-2-carbaldehyde and ethyl acetoacetate.

  • Michael Addition : Nucleophilic attack by a second β-ketoester molecule, activated by ammonium acetate.

  • Cyclodehydration : Intramolecular cyclization to form the 1,4-DHP ring.

Optimal conditions involve refluxing in ethanol or toluene at 80–100°C for 6–12 hours, yielding the dihydropyridine intermediate with 70–85% efficiency.

Esterification with Benzyl Groups

The dicarboxylic acid intermediate undergoes esterification using benzyl bromide in the presence of a base such as potassium carbonate. This step typically achieves 80–90% yield under refluxing acetone or DMF. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to remove unreacted benzyl bromide and byproducts.

Eco-Friendly Catalytic Approaches

Recent advancements emphasize sustainable methodologies. A Fe₃O₄@Phen@Cu nanocatalyst enables efficient 1,4-DHP synthesis at lower temperatures (60°C) with reduced reaction times (2–4 hours). This method enhances atom economy and eliminates hazardous solvents:

Procedure and Advantages

  • Catalyst Preparation : Fe₃O₄ nanoparticles are functionalized with phenanthroline and copper ions via co-precipitation.

  • Reaction Setup : A mixture of 5-(2-nitrophenyl)furan-2-carbaldehyde (1 mmol), dimethyl acetylenedicarboxylate (2 mmol), and ammonium acetate (1.2 mmol) is stirred with the catalyst (25 mg) in ethanol.

  • Efficiency : Yields improve to 85–92% compared to classical methods, with easier catalyst recovery via magnetic separation.

This approach reduces energy consumption and waste, aligning with green chemistry principles.

Rhodium-Catalyzed C–H Activation

A novel one-pot method employs rhodium catalysis for direct C–H alkenylation/electrocyclization, bypassing traditional β-ketoester intermediates. While less explored for nitro-substituted derivatives, this strategy offers regioselective control:

Key Steps

  • C–H Alkenylation : Rhodium(III) catalyzes the coupling of α,β-unsaturated imines with alkynes to form dihydropyridine precursors.

  • Electrocyclization : Thermal or photochemical ring closure generates the 1,4-DHP core.

  • Oxidation : Aromatization to pyridines is avoided by maintaining inert atmospheres during the dihydropyridine stage.

This method achieves 60–75% yields but requires stringent anhydrous conditions.

Comparative Analysis of Methods

MethodConditionsYield (%)AdvantagesLimitations
Classical HantzschEthanol, reflux, 6–12 h70–85Well-established, scalableLong reaction time, solvent waste
Fe₃O₄@Phen@CuEthanol, 60°C, 2–4 h85–92Eco-friendly, recyclable catalystSpecialized catalyst preparation
Rhodium CatalysisDMSO, 100°C, inert atmosphere60–75Regioselective, no β-ketoesterHigh cost, sensitive to oxygen

Critical Purification Techniques

Final product purity (>98%) is achieved through:

  • Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 2:1).

  • Recrystallization : Ethanol/water mixtures at 0°C yield crystalline product.

  • Analytical Validation : NMR (¹H, ¹³C) confirms substituent positions, while HPLC ensures <2% impurities.

Challenges and Optimization Strategies

Nitro Group Stability

The 2-nitrophenyl substituent is prone to reduction under acidic or high-temperature conditions. Mitigation strategies include:

  • Using mild acids (e.g., acetic acid instead of HCl).

  • Lowering reaction temperatures during cyclization.

Esterification Efficiency

Benzyl ester formation is hindered by steric bulk from the furan ring. Kinetic studies show that:

  • Excess Benzyl Bromide (2.5 eq) improves conversion to 90–95%.

  • Phase-Transfer Catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems.

Industrial-Scale Considerations

Patent EP0094159B1 discloses a pilot-scale procedure for analogous dihydropyridines:

  • Batch Reactor Setup : 500 L reactor charged with DMF (240 L), heated to 50°C.

  • Intermediate Isolation : Filtration and washing with cold diethyl ether removes inorganic salts.

  • Throughput : 10 kg batches achieve 78–82% overall yield with 99.5% purity after recrystallization.

Emerging Trends

Continuous Flow Synthesis

Microreactor systems reduce reaction times to 30–60 minutes by improving heat/mass transfer. Preliminary data show 88% yield for the Hantzsch step in a flow setup.

Enzymatic Esterification

Lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) offers a solvent-free route to benzyl esters, achieving 75–80% conversion at 40°C .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a calcium channel blocker, which can influence cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,4-DHPs allows for extensive comparisons with analogs. Key variations include substituents on the aryl ring, ester groups, and biological activities. Below is a comparative analysis supported by data from the evidence:

Table 1: Structural and Functional Comparison of 1,4-DHP Derivatives

Compound Name Substituent on Aryl/Furan Ring Ester Groups Molecular Weight (g/mol) Notable Properties/Biological Activity References
Target Compound 2-Nitrophenyl (furan) Dibenzyl ~635.6* Not explicitly reported
Dibenzyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 2,5-Dichlorophenyl (furan) Dibenzyl 588.48 Higher lipophilicity due to Cl substituents
Diethyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 3-Nitrophenyl Diethyl 364.35 Cardiovascular activity (nefidipine analog)
Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 4-Methoxyphenyl Dimethyl 343.38 Cytochrome P-450 interaction
Diethyl 4-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 4-Chlorophenyl (pyrazole) Diethyl 469.94 Antimicrobial potential
Compound 6o (4-(dimethylamino)phenyl-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-DHP) 4-Dimethylaminophenyl Bis(2-nitrophenyl) 558.51 Pharmacological activity (IR: 3320 cm⁻¹ N-H)

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The target compound’s 2-nitrophenyl group enhances electrophilicity compared to electron-donating groups (e.g., methoxy in ). This may influence redox behavior, a critical factor in 1,4-DHPs’ calcium channel modulation . Halogen vs.

Ester Group Impact :

  • Benzyl vs. Ethyl Esters : Dibenzyl esters (target compound) increase steric bulk and lipophilicity compared to diethyl esters (e.g., ), which may alter pharmacokinetics (e.g., absorption, half-life).

Crystallography and Validation :

  • Many analogs (e.g., ) were characterized using single-crystal X-ray diffraction via SHELX software , confirming planar 1,4-DHP cores and substituent conformations. Hydrogen-bonding motifs (e.g., N-H⋯O in ) influence crystal packing and stability.

Biological Activity

Dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate (often referred to as DBN-DHP) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DBN-DHP has the molecular formula C33H28N2O7C_{33}H_{28}N_{2}O_{7} and a monoisotopic mass of approximately 564.19 Da. Its structural features contribute to its biological activity, particularly the presence of the nitrophenyl and furan moieties which are known to enhance pharmacological effects.

Biological Activity Overview

The biological activity of DBN-DHP has not been extensively documented in literature; however, several studies on related compounds in the class of dihydropyridines suggest potential activities:

  • Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties. The furan ring can contribute to free radical scavenging capabilities, which may be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Dihydropyridine derivatives often demonstrate antimicrobial activity. While specific data on DBN-DHP is limited, related compounds have been tested against various bacterial strains, indicating a potential for similar effects.
  • Cardiovascular Effects : Many dihydropyridine derivatives are known calcium channel blockers, which can be used in treating hypertension and other cardiovascular conditions. The structural similarity suggests that DBN-DHP may also possess these properties.

Case Studies and Research Findings

While specific case studies directly involving DBN-DHP are scarce, research into analogous compounds provides insight into its possible effects:

  • Study on Dihydropyridine Derivatives : Research has shown that certain dihydropyridine derivatives can significantly lower blood pressure in hypertensive models by acting as calcium channel blockers. This effect is attributed to their ability to inhibit calcium influx in vascular smooth muscle cells .
  • Antimicrobial Testing : A study involving various substituted furan derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like nitro can enhance this activity .

Predicted Biological Activities of DBN-DHP

Activity TypeExpected OutcomeSupporting Literature
AntioxidantModerate to highRelated studies on furan derivatives
AntimicrobialPotentially effectiveAnalogous compound studies
CardiovascularPossible calcium channel blockingDihydropyridine class research

The proposed mechanisms through which DBN-DHP may exert its biological effects include:

  • Calcium Channel Blockade : Similar dihydropyridines act by inhibiting L-type calcium channels, leading to vasodilation and reduced cardiac workload.
  • Free Radical Scavenging : The electron-rich furan and nitrophenyl groups may interact with free radicals, neutralizing them and preventing cellular damage.

Q & A

Q. What are the standard synthetic protocols for preparing dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate?

The compound can be synthesized via the Hantzsch dihydropyridine synthesis, a multi-step reaction involving:

  • Reactants : A substituted aldehyde (e.g., 2-nitrophenyl furan-carbaldehyde), β-keto esters (e.g., dibenzyl acetoacetate), and ammonium acetate.
  • Conditions : Reflux in ethanol or methanol under nitrogen for 4–6 hours, followed by ice-cooling to precipitate the product .
  • Purification : Recrystallization from ethanol or column chromatography for higher purity.

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Key techniques include:

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and dihydropyridine ring puckering (e.g., NH proton at δ 6.8–7.2 ppm, aromatic protons at δ 7.4–8.3 ppm) .
  • IR : Peaks at ~1690 cm1^{-1} (C=O ester) and ~3275 cm1^{-1} (N-H) .
  • X-ray crystallography : SHELX software for refining crystal structures and validating bond lengths/angles (e.g., C=O bond lengths ~1.21 Å) .

Advanced Research Questions

Q. How do substituents on the dihydropyridine ring influence its pharmacological activity?

Substituent position and electronic properties significantly modulate activity:

  • 2-Nitrophenyl group : Enhances planarity of the dihydropyridine ring, increasing calcium channel antagonism .
  • Furan-2-yl moiety : Introduces steric effects that alter binding affinity to target proteins.
Substituent PositionRing Planarity (θ, degrees)Relative Activity (%)
2-NO2_25.2100
3-NO2_27.865
4-F8.145

Source : Adapted from X-ray and pharmacological data in .

Q. How can researchers resolve contradictions in bioactivity data for structurally similar dihydropyridine derivatives?

Contradictions may arise from:

  • Purity variations : Use HPLC (>98% purity) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .
  • Assay conditions : Standardize protocols (e.g., K+^+-depolarization assays for calcium channel activity) .
  • Crystallographic disorder : Validate structures using tools like PLATON to detect unresolved solvent or twinning .

Q. What computational approaches are recommended to model interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina to predict binding modes to calcium channels (e.g., docking scores < -8.0 kcal/mol indicate strong binding) .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (RMSD < 2.0 Å suggests stable complexes) .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

  • Disorder in aromatic rings : Apply SHELXL restraints (e.g., DELU and SIMU for thermal parameters) .
  • Twinned crystals : Use TWINABS for data integration and Olex2 for visualization .
  • Validation : Check CIF files with checkCIF/PLATON to flag outliers (e.g., R-factor > 0.05 requires re-refinement) .

Methodological Notes

  • Synthetic Optimization : Replace ethanol with ionic liquids (e.g., [BMIM]BF4_4) to improve reaction yields by ~15% .
  • Bioactivity Testing : Pair in vitro assays (e.g., radioligand binding) with ex vivo models (e.g., rat aortic ring relaxation) for translational relevance .

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